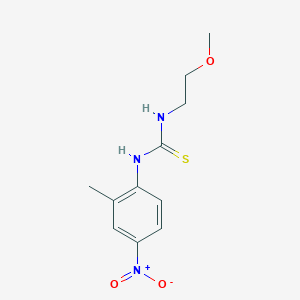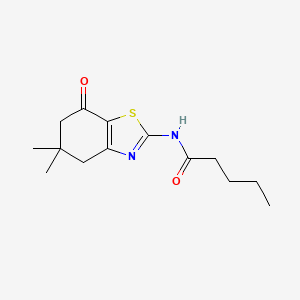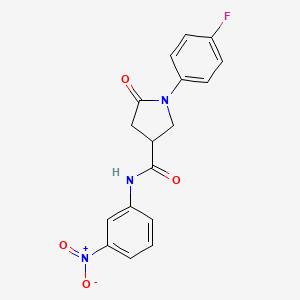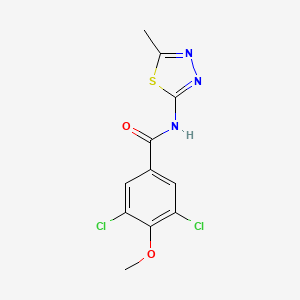![molecular formula C19H22N2O3 B4117344 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Descripción general
Descripción
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPA is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to bind to certain proteins, including the estrogen receptor and the androgen receptor, and to inhibit their activity. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to disrupt the function of certain enzymes, including tyrosine kinases and proteases.
Biochemical and Physiological Effects:
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high purity and stability. However, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is also known to have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, including the development of new biosensors and imaging probes, the exploration of its potential as an anticancer agent, and the investigation of its immunomodulatory effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to determine its potential toxicity and side effects.
In conclusion, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is a chemical compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to explore its various applications in scientific research.
Aplicaciones Científicas De Investigación
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been used in the development of biosensors for detecting various analytes, including glucose and cholesterol.
Propiedades
IUPAC Name |
2-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(22)21-17-7-5-4-6-16(17)19(20)23/h4-11,13H,3,12H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYDSPRMMLKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)


![1-[3-(benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117290.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)




![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)

![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)